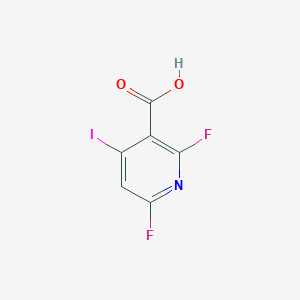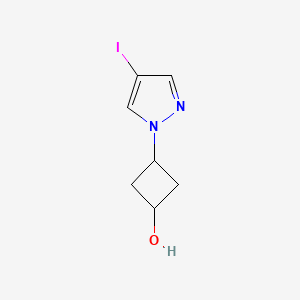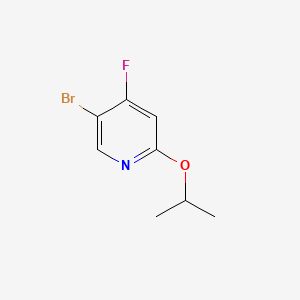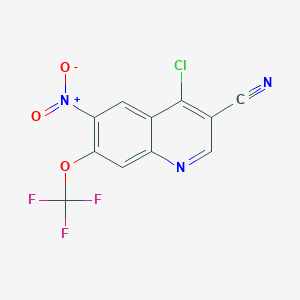
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- is a chemical compound with the molecular formula C11H4ClF3N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-3-quinolinecarbonitrile followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- include:
4-Chloro-6-nitroquinoline-3-carbonitrile: Lacks the trifluoromethoxy group, which affects its chemical properties and applications.
4,8-Dichloro-6-nitro-3-quinolinecarbonitrile:
3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-6-nitro-: The presence of a hydroxy group introduces different chemical behavior and biological activity .
These comparisons highlight the unique features of 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)-, particularly the trifluoromethoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H3ClF3N3O3 |
|---|---|
Molecular Weight |
317.61 g/mol |
IUPAC Name |
4-chloro-6-nitro-7-(trifluoromethoxy)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H3ClF3N3O3/c12-10-5(3-16)4-17-7-2-9(21-11(13,14)15)8(18(19)20)1-6(7)10/h1-2,4H |
InChI Key |
UMBIGTZQCNBJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)N=CC(=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


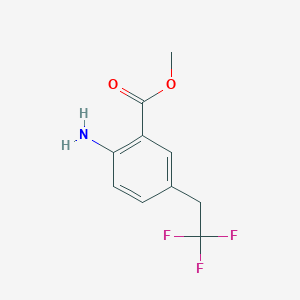
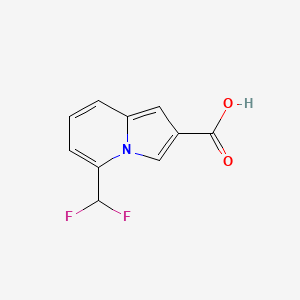
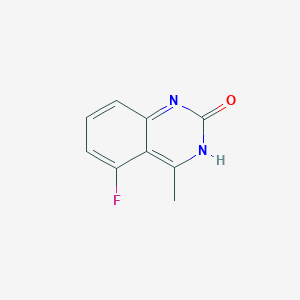
![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
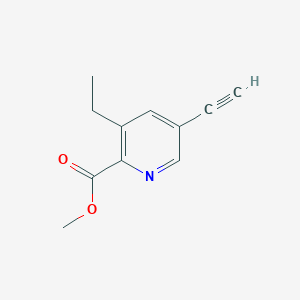
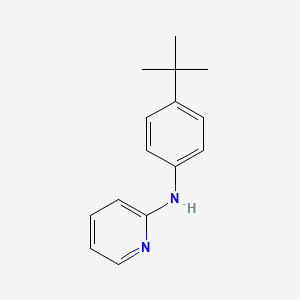
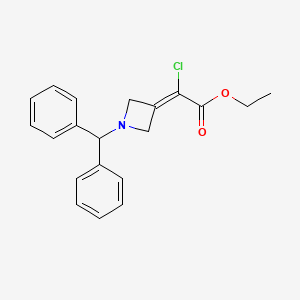
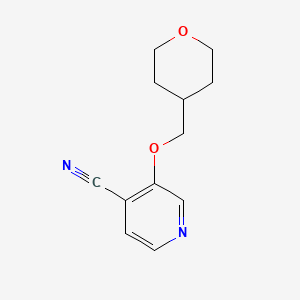
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)
